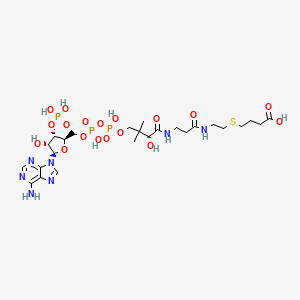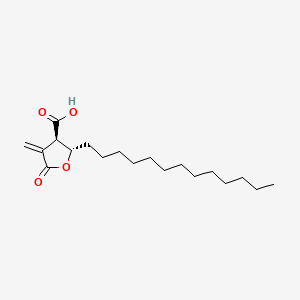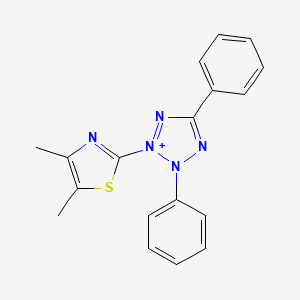
Thiazolyl Blue cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium is an organic cation that is tetrazolium substituted with a dimethylthiazolyl group and two phenyl groups. The cation exists in two resonance forms. It is a member of tetrazoles and an organic cation.
Applications De Recherche Scientifique
Corrosion Inhibition
- Copper Corrosion Inhibition: Thiazolyl blue (MTT) has been found effective as a corrosion inhibitor for copper in sodium chloride solution. It forms a protective film on the metal surface and creates covalent bonds with copper, achieving up to 95.7% efficiency in preventing corrosion (Feng et al., 2018).
Biochemical Staining
- Differential Staining of Macromolecules: The dye can differentiate various macromolecules such as nucleic acids, proteins, and conjugated proteins in histologic sections. It changes color upon interaction with these molecules, enabling the distinction of nucleic acids, proteins, and phosphoproteins by their respective color changes (Green & Pastewka, 1974a), (Green & Pastewka, 1974b).
Antibacterial Research
- Antibacterial Activity Assessment: Thiazolyl blue tetrazolium bromide (MTT) assay has been used to evaluate the antibacterial activity of essential oil components against Escherichia coli and Listeria innocua, aiding in the discovery of synergistic effects among different compounds (Requena et al., 2019).
Enzyme Assay Development
- Cycling Assay for Nicotinamide Adenine Dinucleotide: An improved cycling assay for NAD has been developed using thiazolyl blue as a terminal electron acceptor. This assay offers advantages over traditional methods, particularly in terms of linearity and sensitivity at low NAD levels (Bernofsky & Swan, 1973).
Photophysical Studies
- Study of Membrane Potential in Mammalian Cells: Thioflavin T, a benzothiazole, which is similar in structure to thiazolyl blue, has been shown to indicate membrane potential in mammalian cells and can affect it when exposed to blue light. This highlights the potential of thiazolyl blue derivatives in researching membrane potential dynamics (Skates et al., 2021).
Chemical and Biological Interactions
- Investigation of Ion-Association Complexes: Research on the interaction between Sb(V) and Thiazolyl Blue in acidic solutions reveals the formation of ion-association complexes, enhancing our understanding of the chemical properties and interactions of Thiazolyl Blue (Alexandrov et al., 1982).
Cell Biology and Cancer Research
- Cell Growth Inhibition in Cancer Cells: Thiazolyl blue colorimetry (MTT) has been used to detect the growth inhibition of new antitumor medicines on human colon cancer cells, demonstrating its utility in evaluating the efficacy of cancer treatments (Ming-gang, 2009).
Microbiology
- Bacterial Cell Counting: MTT assay, combined with extraction methods, has been employed as a fast and effective way to count living bacterial cells, demonstrating its versatility in microbiological research (Ya-tong, 2007).
Solar Energy Research
- Photophysical Properties for Solar Cell Applications: Thiazolyl blue derivatives have been investigated for their photophysical properties, indicating their potential use in dye-sensitized solar cells and organic light-emitting diode applications. This research expands the potential industrial applications of Thiazolyl Blue derivatives (Ren et al., 2018).
Propriétés
Numéro CAS |
13146-93-5 |
|---|---|
Nom du produit |
Thiazolyl Blue cation |
Formule moléculaire |
C18H16N5S+ |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C18H16N5S/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16/h3-12H,1-2H3/q+1 |
Clé InChI |
FTZIQBGFCYJWKA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C |
Numéros CAS associés |
298-93-1 (Parent) |
Synonymes |
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide C,N-diphenyl-N'-(4,5-dimethylthiazol-2-yl)tetrazolium bromide C,N-diphenyl-N-4,5-dimethylthiazol-2-yltetrazolium chloride MTT tetrazolium parent of thiazolyl blue thiazolyl blue thiazolyl blue tetrazolium bromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



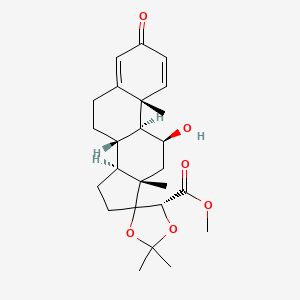
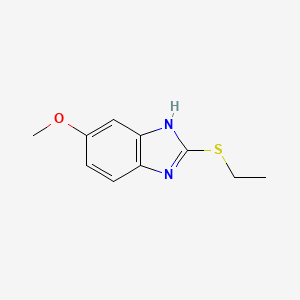
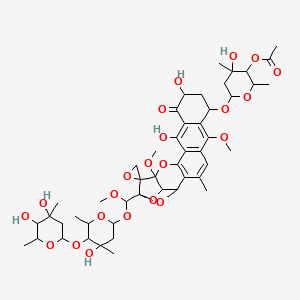
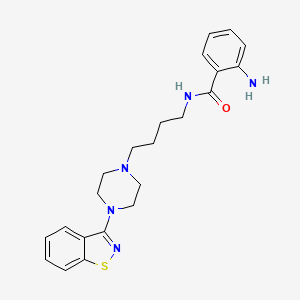
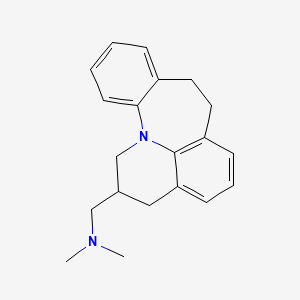
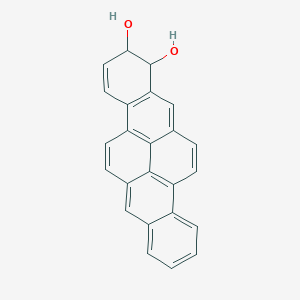

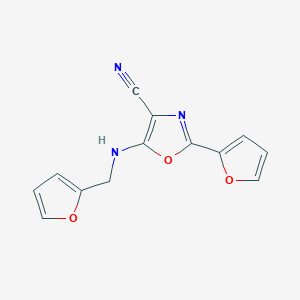
![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
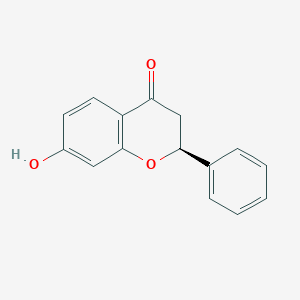
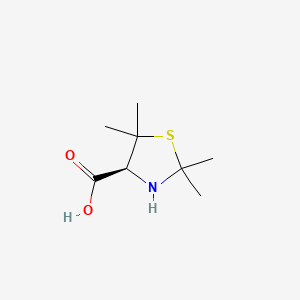
![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)
